3-[4-(Methylsulfanyl)phenyl]phenylacetic acid

Medicinal Chemistry Organic Synthesis Building Block Procurement

Sourcing a biphenyl acetic acid building block with a distinct thioether handle for medicinal chemistry or surfactant projects often presents supply challenges. This compound directly addresses the need for a structurally differentiated scaffold, offering unique steric and electronic properties compared to simpler phenylacetic acid derivatives. - Enables synthesis of thieno[3,2-d]pyrimidine kinase inhibitors, where the extended aromatic system enhances binding affinity. - Carboxylic acid and thioether functionalities allow for esterification to novel surfactants or oxidation to sulfoxide/sulfone for lead optimization. - Supplied with a minimum 95% purity, ensuring reliable performance in multi-step synthetic routes.

Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
CAS No. 1334500-01-4
Cat. No. B090223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Methylsulfanyl)phenyl]phenylacetic acid
CAS1334500-01-4
Synonyms3-[4-(Methylsulfanyl)phenyl]phenylacetic acid
Molecular FormulaC15H14O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C15H14O2S/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyYOHAYEFGZFABAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Methylsulfanyl)phenyl]phenylacetic Acid Chemical Profile & Procurement


3-[4-(Methylsulfanyl)phenyl]phenylacetic acid (CAS 1334500-01-4), also known as 2-(4'-(methylthio)-[1,1'-biphenyl]-3-yl)acetic acid, is a synthetic organic compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . It features a phenylacetic acid core substituted with a 4-(methylthio)phenyl group, creating a biphenyl scaffold with a thioether linkage . The compound is primarily utilized as a building block in organic synthesis for the preparation of more complex molecules . Its procurement is typically governed by purity specifications, with commercial sources reporting a minimum purity of 95% .

Scaffold Biphenyl-thioether building block
Reactivity Carboxylic acid for conjugation or esterification
Procurement Purity specification context to review

Why 3-[4-(Methylsulfanyl)phenyl]phenylacetic Acid Cannot Be Simply Substituted


Substitution of 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid with structurally similar phenylacetic acid derivatives is not straightforward due to its distinct biphenyl scaffold and thioether functionality. Unlike simpler analogs such as 4-(methylthio)phenylacetic acid (CAS 16188-55-9), which lack the biphenyl extension, this compound's expanded aromatic system and specific substitution pattern impart different steric and electronic properties that can critically influence molecular recognition, binding affinity, and synthetic utility in downstream applications . Its unique crystal packing and hydrogen-bonding motifs further differentiate its solid-state behavior from that of simpler phenylacetic acids [1]. These structural distinctions necessitate compound-specific validation rather than class-level interchangeability.

This Compound
4-(Methylthio)phenylacetic acid
Biphenyl scaffold with thioether linker
Single phenyl ring lacking biphenyl extension
Expected distinct crystal packing
Known O–H···O dimer crystal lattice
Purity specification requires compound-specific review
Widely available at higher standard purity

Differentiation Evidence for 3-[4-(Methylsulfanyl)phenyl]phenylacetic Acid


Molecular Weight & Scaffold Complexity vs. Simpler Analog

The target compound possesses a molecular weight of 258.34 g/mol and contains a biphenyl scaffold, which is significantly larger and more complex than the simpler analog 4-(methylthio)phenylacetic acid (CAS 16188-55-9), which has a molecular weight of 182.24 g/mol and consists of a single phenyl ring . This difference in molecular size and aromatic surface area directly impacts properties such as lipophilicity, steric bulk, and potential for π-π stacking interactions in biological or material science applications.

Molecular Weight
Cross-study comparable
258.34 g/mol vs. 182.24 g/mol
+41.8% larger
Larger biphenyl scaffold impacts lipophilicity and steric bulk
Calculated from molecular formula
Medicinal Chemistry Organic Synthesis Building Block Procurement

Purity Specification & Commercial Availability

Commercial vendors specify a minimum purity of 95% for 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid, as determined by standard analytical methods . In contrast, the structurally related but simpler building block 4-(methylthio)phenylacetic acid is widely available at a higher purity of 97% from multiple suppliers . This difference in standard commercial purity reflects the compound's more specialized nature and may necessitate additional purification steps depending on the sensitivity of downstream applications.

Commercial Purity
Supplier specification
Minimum 95%
Baseline purity for procurement; may require in-house purification
Compared to 97% for simpler analog; vendor-dependent
Chemical Procurement Quality Control Synthetic Chemistry

Crystal Structure & Hydrogen-Bonding Dimer Formation

Although a direct crystallographic study of 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid has not been reported, the closely related analog [4-(methylsulfanyl)phenyl]acetic acid (C9H10O2S) crystallizes in the triclinic space group P -1 with two molecules in the asymmetric unit, forming classic O–H···O hydrogen-bonded dimers with O···O distances of 2.673(2) and 2.646(2) Å [1]. The biphenyl extension in the target compound is expected to alter crystal packing and intermolecular interactions relative to this simpler analog, potentially influencing solubility, melting point, and formulation behavior.

Crystal Packing
Class-level inference
Analog forms H-bonded dimers (2.646–2.673 Å)
Expected altered solid-state behavior for biphenyl derivative
Direct crystallographic data not reported; structural inference only
Crystallography Solid-State Chemistry Material Science

Applications of 3-[4-(Methylsulfanyl)phenyl]phenylacetic Acid


Novel Surfactant Synthesis via Esterification

The compound has been employed in the synthesis of novel surfactants. Specifically, its carboxylic acid functionality enables esterification with straight-chain fatty acids (C12 or C16), attaching the fatty acid chain to the hydroxyl group to generate amphiphilic molecules with tailored surface activity . The biphenyl-thioether scaffold may impart unique interfacial properties compared to surfactants derived from simpler phenylacetic acids.

Kinase Inhibitor Scaffold Building Block

Compounds containing the 4-(methylsulfanyl)phenyl moiety have been incorporated into thieno[3,2-d]pyrimidine scaffolds as STK17B kinase inhibitors . The biphenyl acetic acid derivative can serve as a key intermediate in the synthesis of such heterocyclic inhibitors, where the extended aromatic system may enhance binding affinity through additional hydrophobic contacts within the kinase ATP-binding pocket.

Biphenyl-Containing Drug Candidate Preparation

The compound's biphenyl core and reactive carboxylic acid group make it a versatile building block for the synthesis of drug candidates targeting inflammatory and proliferative pathways . The thioether linkage offers a handle for further functionalization (e.g., oxidation to sulfoxide or sulfone) or serves as a metabolically stable replacement for ether or amine linkages, providing medicinal chemists with a distinct structural motif for lead optimization.

Application
Selection Property
Validation Focus
Surfactant synthesis via esterification
Carboxylic acid reactivity & biphenyl-thioether scaffold
Interfacial properties (e.g., CMC, surface tension)
Kinase inhibitor intermediate
Biphenyl scaffold for hydrophobic binding pocket
Kinase inhibition assay (e.g., STK17B)
Bioactive molecule synthesis
Thioether as metabolically stable linker
Reaction optimization and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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